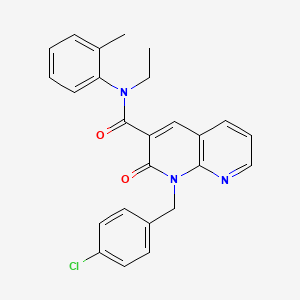
1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H22ClN3O2 and its molecular weight is 431.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-chlorobenzyl)-N-ethyl-2-oxo-N-(o-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C25H22ClN3O2
- Molecular Weight : 431.9 g/mol
- CAS Number : 1005301-66-5
The compound features a naphthyridine backbone, which is commonly associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains. A comparative study demonstrated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Target Compound | Multiple Strains | 16 |
Anticancer Activity
The anticancer potential of naphthyridine derivatives has also been a focal point of research. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
A notable study utilized various concentrations of the compound on HeLa and MCF-7 cancer cell lines, observing a dose-dependent decrease in cell viability:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 80 | 85 |
| 50 | 50 | 60 |
| 100 | 30 | 40 |
The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling and proliferation.
- Induction of Apoptosis : The activation of intrinsic apoptotic pathways leading to cell death.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating cytokine production.
Case Study: Antitumor Efficacy
A recent case study investigated the effects of this compound in vivo using mouse models with induced tumors. The results indicated a significant reduction in tumor size compared to control groups treated with saline solution. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .
Research Findings
Research has shown that modifications to the chemical structure can enhance or diminish biological activity. For example, substituents on the naphthyridine ring significantly affect binding affinity to target proteins involved in cancer progression .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-ethyl-N-(2-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-3-28(22-9-5-4-7-17(22)2)24(30)21-15-19-8-6-14-27-23(19)29(25(21)31)16-18-10-12-20(26)13-11-18/h4-15H,3,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMRTLFEUUXYTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














